Product packaging for 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde(Cat. No.:CAS No. 887235-00-9)

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B582022
CAS No.: 887235-00-9
M. Wt: 254.127
InChI Key: UZVCTORVMMDVAN-UHFFFAOYSA-N
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Description

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a multifunctional chemical scaffold of significant interest in modern organic chemistry and drug discovery. Its strategic molecular architecture, featuring a synthetically versatile bromo substituent and an aldehyde group on a pyrrolidine-substituted benzene ring, makes it a valuable bifunctional intermediate for constructing complex molecular architectures . The aldehyde group serves as a key handle for reactions such as nucleophilic addition and reductive amination, while the aryl bromide is primed for metal-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations, to forge new carbon-carbon and carbon-heteroatom bonds . This compound is particularly valuable in medicinal chemistry for the synthesis of targeted therapies. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in drug design. Its incorporation can enhance a molecule's solubility, metabolic stability, and ability to engage in hydrogen bonding with biological targets, thereby improving pharmacological properties . Research into analogous pyrrolidine-substituted benzaldehydes has demonstrated their application as key precursors in the development of dihydrofolate reductase (DHFR) inhibitors for anticancer and antimicrobial therapies , and as central scaffolds in the design of potent tubulin polymerization inhibitors that function as antimitotic agents . As such, this compound is a critical building block for researchers working in areas such as kinase inhibitor development and the discovery of agents for neurodegenerative conditions . This product is intended for research applications and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrNO B582022 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde CAS No. 887235-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-4-3-9(8-14)11(7-10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVCTORVMMDVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655674
Record name 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887235-00-9
Record name 4-Bromo-2-(1-pyrrolidinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887235-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of 4 Bromo 2 Pyrrolidin 1 Yl Benzaldehyde

Classical Synthetic Routes

Traditional approaches to synthesizing this compound rely on fundamental reactions in organic chemistry, including nucleophilic substitution, palladium-catalyzed cross-coupling, and sequential functionalization of aromatic rings.

Strategies Involving Nucleophilic Aromatic Substitution (SNAr) on Halobenzaldehydes

One of the most direct methods for the synthesis of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is the nucleophilic aromatic substitution (SNAr) reaction. This pathway typically utilizes a di-halogenated benzaldehyde (B42025) as the starting material, where one halogen atom is selectively replaced by pyrrolidine (B122466). The starting material of choice is often 2,4-dibromobenzaldehyde.

The presence of an electron-withdrawing aldehyde group (-CHO) activates the aromatic ring, making it more susceptible to nucleophilic attack. The bromine atom at the C2 position (ortho to the aldehyde) is more activated towards substitution than the bromine at the C4 position (para to the aldehyde) due to the combined electron-withdrawing effects and steric environment. Pyrrolidine, acting as the nucleophile, attacks the C2 position, leading to the displacement of the bromide ion and the formation of the desired product. The reaction generally requires a base to neutralize the hydrogen bromide formed during the reaction and may be performed in a suitable polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). This method is a widely employed synthetic strategy for modifying aromatic derivatives. researchgate.netnih.gov

Table 1: Representative Conditions for SNAr Synthesis

Parameter Condition Purpose
Starting Material 2,4-Dibromobenzaldehyde Provides the aromatic core with leaving groups.
Nucleophile Pyrrolidine Introduces the pyrrolidinyl moiety.
Solvent DMF, DMSO, or Acetonitrile Polar aprotic solvent to facilitate the reaction.
Base K₂CO₃ or Cs₂CO₃ Neutralizes the HBr byproduct. beilstein-journals.org
Temperature Room Temperature to 120°C Controls the reaction rate.
Atmosphere Inert (e.g., N₂ or Ar) Prevents side reactions.

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile alternative for forming the C-N bond. nih.govresearchgate.net This approach also commonly starts with 2,4-dibromobenzaldehyde and couples it with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. The choice of ligand is crucial for the reaction's success and can influence selectivity and yield. Ligands such as Xantphos are often employed in these types of amidation and amination reactions. researchgate.net This method is highly valued for its broad substrate scope and functional group tolerance. dntb.gov.ua

Table 2: Typical Components for Palladium-Catalyzed Amination

Component Example(s) Role
Aryl Halide 2,4-Dibromobenzaldehyde Electrophilic partner.
Amine Pyrrolidine Nucleophilic partner.
Palladium Precatalyst Pd₂(dba)₃ Source of the active Pd(0) catalyst. researchgate.net
Ligand Xantphos, 2-[di(tert-butyl)phosphino]biphenyl Stabilizes the catalyst and facilitates the reaction. researchgate.net
Base t-BuONa, Na₂CO₃, or Cs₂CO₃ Required for the deprotonation of the amine.
Solvent Toluene or Dioxane Anhydrous, deoxygenated solvent.
Temperature 80 - 110 °C Typically requires heating.

Halogenation and Formylation Sequences on Pyrrolidine-Substituted Aromatics

An alternative strategy involves building the molecule by first establishing the pyrrolidine-substituted aromatic ring and then introducing the bromo and aldehyde functionalities. This multi-step sequence could begin with 1-phenylpyrrolidine (B1585074).

The first step would be the bromination of 1-phenylpyrrolidine. As the pyrrolidinyl group is an ortho-, para-directing group, bromination would likely yield a mixture of ortho- and para-brominated products. The desired 4-bromo-1-(phenyl)pyrrolidine would need to be isolated. The subsequent step is the introduction of the aldehyde group at the C2 position (ortho to the pyrrolidinyl group), a process known as formylation. organic-chemistry.org A common method for this transformation is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like DMF. This sequence offers a different strategic approach, constructing the substitution pattern step-by-step.

Table 3: Halogenation and Formylation Synthetic Sequence

Step Reaction Reagents Intermediate/Product
1 Pyrrolidine Substitution Aniline, 1,4-Dihalobutane 1-Phenylpyrrolidine
2 Electrophilic Bromination Br₂, Acetic Acid 1-(4-Bromophenyl)pyrrolidine
3 Formylation (Vilsmeier-Haack) POCl₃, DMF This compound

Advanced Synthetic Techniques and Optimization for this compound

To overcome some of the limitations of classical methods, such as long reaction times or harsh conditions, advanced synthetic techniques have been developed. sphinxsai.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes. nih.gov This technique can be applied to the SNAr and palladium-catalyzed amination routes for synthesizing this compound. The rapid heating associated with microwave irradiation can lead to higher yields and cleaner reaction profiles by minimizing the formation of side products. sphinxsai.com For instance, a nucleophilic aromatic substitution that might require several hours of conventional heating could potentially be completed in under an hour using a dedicated microwave reactor. researchgate.net

Table 4: Comparison of Conventional vs. Microwave-Assisted SNAr

Parameter Conventional Heating Microwave Irradiation
Reaction Time 4 - 24 hours 5 - 60 minutes nih.gov
Temperature Maintained by external bath Reached rapidly and uniformly
Yield Moderate to Good Often improved sphinxsai.com
Energy Efficiency Lower Higher nih.gov

Flow Chemistry Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. nih.govpolimi.it This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. researchgate.net

For the synthesis of this compound, a flow chemistry setup could involve pumping solutions of the starting materials (e.g., 2,4-dibromobenzaldehyde and pyrrolidine) through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst or base. nih.gov This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volume minimizes potential risks. nih.gov The integration of multiple reaction and purification steps into a single, continuous process is a key benefit of this technology. polimi.it

Due to a lack of specific, publicly available scientific literature on the green synthesis and high-purity purification methodologies for the compound "this compound," it is not possible to generate a detailed and scientifically accurate article that adheres to the provided outline.

General principles of green chemistry and standard purification techniques for related substituted benzaldehydes exist. However, applying these general concepts to a specific, un-documented synthesis and purification process would be speculative and would not meet the required standards of scientific accuracy for this particular compound. Methodologies are highly specific to the exact molecular structure, and extrapolating from different molecules would be inappropriate.

Therefore, the requested article focusing solely on the specified topics for "this compound" cannot be produced at this time.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural assignment of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, providing precise information about the proton and carbon environments, as well as their connectivity and spatial relationships.

1D NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR spectroscopy is fundamental for determining the chemical environment of each proton and carbon atom within the molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the aldehyde proton, the aromatic protons, and the protons of the pyrrolidine (B122466) ring. The aldehyde proton (CHO) is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, typically appearing as a singlet in the downfield region around 9.8-10.0 ppm. bldpharm.com The aromatic protons on the benzene (B151609) ring display a complex splitting pattern due to their coupling with each other. The proton ortho to the aldehyde group and meta to the pyrrolidine group is expected to be a doublet, while the other two aromatic protons will also show distinct multiplets. The protons of the pyrrolidine ring, being attached to a nitrogen atom, show signals in the aliphatic region. The protons on the carbons adjacent to the nitrogen (α-protons) are typically found further downfield (around 3.3-3.5 ppm) compared to the β-protons (around 1.9-2.1 ppm) due to the inductive effect of the nitrogen.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde group is a key diagnostic signal, appearing significantly downfield in the range of 190-195 ppm. nih.gov The aromatic carbons show a range of chemical shifts between approximately 115 and 160 ppm. The carbon attached to the bromine atom (C-Br) is expected around 115-120 ppm, while the carbon attached to the pyrrolidinyl group (C-N) would be significantly downfield, in the region of 150-155 ppm. The carbons of the pyrrolidine ring will appear in the aliphatic region, with the α-carbons around 47-50 ppm and the β-carbons around 25-27 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents estimated chemical shifts based on data from analogous compounds.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)~9.8 (s, 1H)~192
Aromatic-H (ortho to CHO)~7.6 (d, 1H)-
Aromatic-H (meta to CHO)~7.0 (dd, 1H)-
Aromatic-H (para to CHO)~7.2 (d, 1H)-
Aromatic-C (C-CHO)-~130
Aromatic-C (C-N)-~152
Aromatic-C (C-Br)-~118
Aromatic-C (CH)-~125, ~120, ~117
Pyrrolidine (α-CH₂)~3.4 (t, 4H)~48
Pyrrolidine (β-CH₂)~2.0 (m, 4H)~26

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and for elucidating the precise connectivity and through-space interactions within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons, helping to assign their specific positions on the ring. It would also show correlations between the α- and β-protons of the pyrrolidine ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the aromatic proton signals would correlate to their corresponding aromatic carbon signals, and the pyrrolidine proton signals would correlate to their respective α- and β-carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is vital for conformational analysis. For example, NOESY could reveal through-space interactions between the α-protons of the pyrrolidine ring and the adjacent aromatic proton, providing insights into the rotational orientation of the pyrrolidine group relative to the aromatic ring.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₁H₁₂BrNOS) with high confidence, distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Both GC-MS and LC-MS are crucial for the analysis of this compound, particularly in the context of reaction monitoring, purity assessment, and metabolite identification.

GC-MS: This technique is suitable for the analysis of volatile and thermally stable compounds. This compound, being a moderately sized organic molecule, can be analyzed by GC-MS to assess its purity and to separate it from starting materials or by-products in a reaction mixture. The mass spectrometer provides fragmentation data for each separated component, aiding in their identification.

LC-MS: LC-MS is a more versatile technique, suitable for a wider range of compounds, including those that are not volatile or are thermally labile. It is particularly useful for analyzing complex mixtures. In the context of this compound, LC-MS could be employed to monitor the progress of its synthesis or to study its behavior in biological systems.

Fragmentation Pathways: In the mass spectrometer, the molecular ion of this compound would undergo characteristic fragmentation. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, or the loss of the entire aldehyde group (M-29). docbrown.info The presence of the bromine atom would lead to fragments containing the characteristic bromine isotopic signature. Cleavage of the C-N bond between the aromatic ring and the pyrrolidine group is also a likely fragmentation pathway.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1680-1700 cm⁻¹. krishisanskriti.org The C-H stretching vibration of the aldehyde group usually gives rise to two weak bands around 2720 and 2820 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine ring appear just below 3000 cm⁻¹. The C-N stretching vibration of the aromatic amine is expected in the 1360-1250 cm⁻¹ region. The C-Br stretching vibration typically occurs at lower frequencies, in the range of 600-500 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum. The C=O stretch is also Raman active.

Table 2: Characteristic IR Absorption Bands for this compound This table presents expected absorption frequencies based on data from analogous compounds.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aldehyde (-CHO)C=O Stretch1680 - 1700Strong
Aldehyde (-CHO)C-H Stretch~2820 and ~2720Weak to Medium
Aromatic RingC-H Stretch3000 - 3100Medium to Weak
Aromatic RingC=C Stretch1450 - 1600Medium to Strong
PyrrolidineC-H Stretch2850 - 2960Medium to Strong
Aromatic AmineC-N Stretch1250 - 1360Medium to Strong
BromoalkaneC-Br Stretch500 - 600Medium to Strong

Single Crystal X-Ray Diffraction for Solid-State Structure and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related structures provides significant insight into its likely solid-state conformation and the nature of its intermolecular interactions. The molecular geometry and crystal packing are governed by a combination of factors including the steric hindrance of the pyrrolidinyl group, the electronic effects of the bromo and aldehyde substituents, and the potential for various non-covalent interactions.

C—H···O Hydrogen Bonds: The aldehyde functional group is a potent hydrogen bond acceptor. It is highly probable that weak C—H···O hydrogen bonds would form between the aldehyde oxygen and aromatic or pyrrolidinyl C—H donors of neighboring molecules. This type of interaction is a common feature in the crystal packing of benzaldehyde (B42025) derivatives. cam.ac.uk

Halogen Bonding: The bromine atom at the 4-position can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic atoms like the oxygen of the aldehyde group or the nitrogen of the pyrrolidine ring of an adjacent molecule. Studies on other bromo-substituted aromatic compounds have demonstrated the significance of Br···O and Br···N interactions in directing crystal packing. bldpharm.comresearchgate.net

π–π Stacking: The aromatic nature of the benzene ring allows for π–π stacking interactions between parallel rings of adjacent molecules. The extent of this stacking would be influenced by the orientation of the pyrrolidinyl and aldehyde groups, which can cause steric hindrance and affect the face-to-face arrangement of the aromatic cores. cam.ac.ukresearchgate.net

The interplay of these various interactions dictates the final three-dimensional arrangement of the molecules in the crystal. The pyrrolidinyl group, being non-planar, will likely adopt a specific conformation (envelope or twist) to minimize steric strain within the crystal lattice.

To illustrate the crystallographic parameters that might be expected, the following table presents hypothetical data based on analyses of similar small organic molecules.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 8.5
b (Å)~ 12.0
c (Å)~ 10.5
α (°)90
β (°)~ 105
γ (°)90
Volume (ų)~ 1030
Z4

This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives (if applicable)

While this compound itself is achiral, the introduction of a chiral center, most commonly by substitution on the pyrrolidine ring, would render the molecule optically active. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for characterizing such chiral derivatives.

The chromophoric benzaldehyde moiety is the primary reporter for these techniques. The electronic transitions associated with the aromatic ring and the carbonyl group (e.g., n→π* and π→π* transitions) will exhibit differential absorption of left and right circularly polarized light, resulting in a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are exquisitely sensitive to the absolute configuration of the chiral center(s) and the conformational preferences of the molecule in solution.

For instance, if a chiral substituent were placed at the 2- or 5-position of the pyrrolidine ring, the resulting diastereomers would exhibit distinct CD spectra. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for different enantiomers and conformers. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the chiral derivative can be determined with a high degree of confidence. nih.gov

A study on a chiral pyrrolidine derivative, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, demonstrated that the Cotton effect could be ascribed to π-π* transitions from the HOMO to the LUMO and LUMO+1 molecular orbitals. nih.gov A similar approach could be applied to chiral derivatives of this compound to elucidate their absolute structure.

The following table outlines the expected chiroptical data for a hypothetical chiral derivative of this compound.

Spectroscopic Technique Parameter Expected Observation
Circular Dichroism (CD)Cotton Effect (π→π)Positive or negative band around 250-300 nm
Circular Dichroism (CD)Cotton Effect (n→π)Weaker band at longer wavelength (>300 nm)
Optical Rotatory Dispersion (ORD)Specific Rotation [α]Non-zero value at a specific wavelength (e.g., 589 nm)

This table is illustrative and the exact positions and signs of the Cotton effects would depend on the specific chiral derivative.

The synthesis and investigation of such chiral derivatives are of interest for their potential applications in asymmetric catalysis, where the pyrrolidine scaffold is a well-established chiral auxiliary. rsc.org The chiroptical properties provide a powerful tool for stereochemical control and for understanding the structure-activity relationships in such applications.

Computational and Theoretical Studies of 4 Bromo 2 Pyrrolidin 1 Yl Benzaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. nih.gov This method is frequently employed to determine optimized molecular geometries, including bond lengths and angles, and to analyze vibrational frequencies. nih.govresearchgate.net For aromatic aldehydes, calculations are often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov The resulting optimized structure serves as the foundation for further calculations, including the analysis of molecular orbitals and electrostatic potential surfaces. nih.gov

Table 1: Representative Geometric Parameters Calculated by DFT
ParameterTypical Calculated Value (Å or °)Description
C=O Bond Length~1.21 ÅThe length of the carbonyl double bond in the aldehyde group.
C-Br Bond Length~1.90 ÅThe length of the bond between the benzene (B151609) ring carbon and the bromine atom.
C-N Bond Length~1.38 ÅThe length of the bond connecting the pyrrolidine (B122466) nitrogen to the benzene ring.
C-C-C Bond Angle (Ring)~119-121°The internal bond angles within the benzene ring, showing slight deviations from the ideal 120° due to substituents. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the highest energy orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as the electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are used to determine the energies of these orbitals and map their spatial distribution, identifying the regions of the molecule most likely to be involved in chemical reactions. nih.govresearchgate.net For molecules like 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, the HOMO is often localized on the electron-rich pyrrolidine and benzene rings, while the LUMO is typically centered on the electron-withdrawing benzaldehyde (B42025) group.

Table 2: Representative FMO Parameters for a Benzaldehyde Derivative
ParameterTypical Calculated Value (eV)Significance
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability.
ELUMO-1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability.
Energy Gap (ΔE)5.0 eVDifference between LUMO and HOMO energies; a larger gap indicates higher chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP or ESP) maps are three-dimensional visualizations of the charge distribution across a molecule. nih.govlibretexts.org These maps are invaluable for identifying the electron-rich and electron-poor regions, which in turn predicts sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com ESP maps are color-coded to represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. In this compound, this region is expected around the electronegative oxygen atom of the aldehyde group. nih.govmdpi.com

Blue: Represents regions of most positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. This is typically found around hydrogen atoms, particularly the aldehyde proton. nih.govresearchgate.net

Green/Yellow: Denotes areas of neutral or intermediate potential. researchgate.net

By analyzing the ESP map, one can predict how the molecule will interact with other reagents, substrates, or biological receptors. scispace.comchemrxiv.org

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful framework for elucidating complex reaction mechanisms at the molecular level. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energetic barriers that govern reaction rates. This approach allows for the systematic investigation of different possible pathways, offering insights that can be difficult to obtain experimentally.

A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point. It is a transient, unstable species that cannot be isolated experimentally. Computational methods, particularly DFT, are used to locate and characterize these transition states. By performing frequency calculations on a proposed transition state structure, chemists can confirm its identity; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This analysis is crucial for understanding the kinetics of a reaction and the structural changes that occur during the bond-breaking and bond-forming processes.

Reaction energy profiles are diagrams that plot the change in potential energy as reactants are converted into products. researchgate.net These profiles are constructed by calculating the energies of the reactants, intermediates, transition states, and products along the reaction pathway. researchgate.net The profile provides key thermodynamic and kinetic information:

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

Reaction Enthalpy (ΔH): The net energy difference between the products and reactants, indicating whether a reaction is exothermic (releases energy) or endothermic (absorbs energy).

For derivatives of this compound, these computations can be used to predict the feasibility of various synthetic transformations, such as oxidation or reduction of the aldehyde group, or substitution reactions at the bromine position.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While DFT calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide a way to study their behavior over time, including their flexibility and interactions with their environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions.

For a molecule like this compound, MD simulations can be used to:

Explore Conformational Space: The molecule has rotatable bonds, such as the one connecting the pyrrolidine ring to the benzene ring. MD simulations can sample the different possible conformations (shapes) of the molecule and determine their relative stabilities.

Analyze Solvent Effects: By including explicit solvent molecules (e.g., water, ethanol) in the simulation box, MD can model how the solvent influences the molecule's structure and dynamics. This is crucial for accurately representing reactions and properties in solution.

Study Intermolecular Interactions: MD is widely used to simulate the interaction of a small molecule with a larger biological target, such as a protein, providing insights into binding modes and affinities. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Analysis for Related Chemical Activities

A comprehensive search of scientific literature and chemical databases did not yield specific Quantitative Structure-Activity Relationship (QSAR) studies conducted directly on this compound or its immediate derivatives. QSAR models are developed by correlating variations in the physicochemical properties or theoretical molecular descriptors of a series of compounds with their biological or chemical activities. This process requires a dataset of multiple, structurally related compounds with experimentally measured activity values.

At present, such a dataset and the corresponding QSAR analysis for the this compound scaffold are not available in published research. Therefore, the generation of detailed research findings and specific data tables relating to its QSAR analysis for any chemical activity is not possible.

While QSAR studies have been performed on other classes of molecules containing either a pyrrolidine ring or a substituted benzaldehyde moiety, presenting those findings would fall outside the strict scope of this article, which is focused solely on this compound and its derivatives. The development of a QSAR model for this specific compound class would necessitate the synthesis of a library of analogs and subsequent biological or chemical screening to generate the required activity data.

Applications of 4 Bromo 2 Pyrrolidin 1 Yl Benzaldehyde in Advanced Organic Synthesis

As a Precursor for Novel Heterocyclic Systems

The intrinsic functionalities of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde serve as reactive handles for the construction of diverse heterocyclic structures. The interplay between the electron-donating pyrrolidine (B122466) group, the versatile aldehyde, and the reactive carbon-bromine bond enables chemists to forge new ring systems through various cyclization strategies.

Polycyclic aromatic hydrocarbons (PAHs) and their heteroatomic analogues are of significant interest due to their unique electronic and photophysical properties, with applications in organic electronics. researchgate.net The synthesis of these complex structures often relies on carbon-carbon bond-forming reactions where aryl halides are key precursors. The bromo-substituent on this compound makes it an ideal candidate for such transformations.

Modern synthetic methods, including metal-catalyzed cross-coupling reactions like the Suzuki, Stille, and Heck reactions, provide efficient pathways to extend aromatic systems. researchgate.net For instance, the vinyl bromide unit on certain brominated PAHs has been shown to be an attractive functional group for use in cross-coupling reactions. nih.gov Similarly, the bromo group on the benzaldehyde (B42025) core can undergo coupling with various partners, such as boronic acids or organostannanes, to build larger, fused aromatic rings. The aldehyde and pyrrolidine groups can be retained or further modified in subsequent steps to fine-tune the properties of the final polycyclic compound. Research has demonstrated the utility of bromo-functionalized PAHs in creating donor-acceptor materials for applications like near-infrared emitting OLEDs. nih.gov

Table 1: Potential Cross-Coupling Reactions for PAH Synthesis

Reaction Name Coupling Partner Catalyst (Example) Potential Outcome
Suzuki Coupling Aryl/Vinyl Boronic Acid Pd(PPh₃)₄ Biaryl or Styrenyl Linkage
Stille Coupling Organostannane PdCl₂(PPh₃)₂ C-C Bond Formation
Heck Coupling Alkene Pd(OAc)₂ Aryl-Alkene Linkage

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, natural products, and agrochemicals. ajol.info The pyrrolidine ring is a fundamental structural motif in many biologically active compounds and organocatalysts. uow.edu.aunih.govnih.gov this compound is a valuable starting material for synthesizing more complex substituted pyrrolidines and other nitrogenous heterocycles.

The aldehyde group is a versatile functional handle for elaboration. It can undergo reductive amination, Wittig reactions, or condensation with active methylene (B1212753) compounds to introduce new substituents, which can then participate in intramolecular cyclization reactions. For example, the intramolecular aza-Michael reaction is a powerful, atom-economical method for synthesizing nitrogen heterocycles. ajol.info While not a direct application of the title compound, studies have shown that related amino-enoates can be cyclized to form N-phenylpyrrolidin-2-yl structures with the aid of a base. ajol.info Furthermore, the synthesis of 1,3,4-trisubstituted pyrrolidines has been achieved via 1,3-dipolar cycloaddition reactions, highlighting a pathway to highly functionalized pyrrolidine systems that can serve as adjuvants for antibiotics. rsc.org The development of synthetic methods for functionalized pyrrolidines is crucial as they form the core of various alkaloid families. uow.edu.au

Role in the Construction of Complex Molecular Architectures

The distinct reactivity of each functional group on this compound allows for its use in sophisticated, multi-step synthetic strategies to build complex and high-value molecules.

The ability to selectively address the different functional groups of this compound makes it an excellent substrate for divergent synthesis. In such strategies, a common starting material is used to generate a library of structurally distinct products by simply changing reaction conditions such as the catalyst, ligand, or solvent. nih.gov For instance, the aldehyde can be the initial site of reaction under one set of conditions, while the C-Br bond can be activated for cross-coupling under another, leading to two different molecular scaffolds from the same precursor.

Conversely, in a convergent synthesis, this benzaldehyde derivative can be one of several fragments that are prepared separately and then combined in the later stages of a synthesis. This approach is highly efficient for assembling complex target molecules. The presence of orthogonal protecting groups or the selective activation of its functional groups is key to its utility in these advanced synthetic plans.

Macrocycles are of great interest in drug discovery because their unique conformational properties allow them to bind to challenging biological targets like protein-protein interfaces. cam.ac.uk The synthesis of macrocycle libraries often relies on the combinatorial assembly of versatile building blocks. researchgate.net

This compound is well-suited to be such a building block. The aldehyde can be used for initial coupling to a linear precursor, while the bromo-substituent can serve as a handle for a subsequent macrocyclization step via an intramolecular coupling reaction. Strategies have been developed where building blocks are coupled sequentially in efficient reactions, sometimes eliminating the need for purification between steps. researchgate.netnih.gov For example, a three-component reaction strategy has been used to generate large libraries by combining bromoacetamide-activated peptides, various amines, and bis-electrophile linkers for the final cyclization. researchgate.netnih.gov The discovery of potent and selective inhibitors, such as the JAK2/FLT3 inhibitor SB1518, demonstrates the power of synthesizing macrocycles that incorporate a pyrrolidinyl moiety for therapeutic applications. nih.gov

Table 2: Synthetic Strategies for Macrocycle Construction

Strategy Description Role of Building Block Reference
Build/Couple/Pair Building blocks are synthesized (Build), coupled to form linear precursors (Couple), and then cyclized (Pair). Provides a key fragment with orthogonal reactive sites. cam.ac.uk
Sequential Three-Component Reaction Three different building blocks are added sequentially in a combinatorial fashion to create a large library. Can act as one of the core components, providing structural diversity. researchgate.netnih.gov

Development of Ligands and Organocatalysts Derived from this compound

Chiral pyrrolidines are a cornerstone of modern asymmetric organocatalysis, capable of promoting a wide range of enantioselective transformations. nih.gov The pyrrolidine scaffold, often derived from the natural amino acid proline, is prized for its ability to form key intermediates like enamines and iminium ions, which control the stereochemical outcome of reactions. nih.govchemscene.com

This compound is a precursor for developing novel pyrrolidine-based ligands and organocatalysts. The ortho-positioning of the pyrrolidine ring relative to the aldehyde (or a group derived from it) can create a bidentate ligand capable of coordinating to a metal center. The C-Br bond offers a site for further functionalization, allowing for the attachment of the catalyst to a solid support or the introduction of other sterically or electronically tuning groups. The aldehyde itself can be transformed into various functionalities, such as alcohols or amines, which can act as hydrogen-bond donors or additional coordination sites within a catalyst's structure. Research into prolinamide and 4-hydroxyprolinamide organocatalysts shows that modifications to the pyrrolidine ring and its substituents have a significant impact on the catalyst's efficiency and selectivity. nih.gov

Chiral Ligand Design and Synthesis

The development of chiral ligands is paramount for asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer compounds. The pyrrolidine unit within this compound is a well-established chiral auxiliary. While direct applications of this specific benzaldehyde in widely-used chiral ligands are not extensively documented, its structure provides a clear blueprint for their design. The aldehyde functionality serves as a key handle for modification. For instance, it can be reduced to a hydroxymethyl group, which can then be further functionalized, or it can undergo condensation reactions with chiral amines or alcohols to form imines or acetals, respectively. The bromine atom offers a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents that can sterically and electronically tune the resulting ligand.

The general strategy for designing a chiral ligand from this scaffold would involve:

Chiral Induction : Utilizing a chiral version of the pyrrolidine moiety (e.g., derived from L-proline or D-proline).

Functional Group Transformation : Converting the aldehyde group into a coordinating group (e.g., phosphine, amine, or alcohol).

Structural Elaboration : Employing the bromine atom for cross-coupling reactions to build a more complex, sterically demanding framework.

Organocatalytic Applications in Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. The pyrrolidine scaffold is a cornerstone of many successful organocatalysts, most notably in the form of proline and its derivatives. These catalysts often operate via enamine or iminium ion intermediates.

The structure of this compound is analogous to intermediates formed in situ during certain organocatalytic cycles. The presence of the pyrrolidine ring ortho to the aldehyde group can influence the stereochemical outcome of reactions. While specific studies detailing the direct use of this compound as an organocatalyst are limited, related structures, such as 2-aminobenzaldehyde (B1207257) derivatives, have been explored as precursors for bifunctional organocatalysts. researchgate.net These catalysts can possess both a Lewis basic site (the amine) and a Brønsted acidic or basic site, allowing for the simultaneous activation of both the nucleophile and the electrophile in a reaction.

Integration into Polymer and Material Science

The reactivity of its functional groups also positions this compound as a valuable building block for the synthesis of functional polymers and materials. The focus here is on the synthetic pathways that enable its incorporation into larger macromolecular structures.

Monomer for Polymerization

The aldehyde and bromo functionalities of this compound allow for its potential use as a monomer in various polymerization reactions. For example, the aldehyde group can participate in polycondensation reactions with suitable co-monomers, such as diamines or diols, to form polyimines (Schiff base polymers) or polyacetals, respectively.

The bromine atom is particularly useful for metal-catalyzed cross-coupling polymerizations, such as Suzuki or Stille polycondensation. By reacting with a bifunctional coupling partner (e.g., a diboronic acid or a distannane), polymers with a fully conjugated backbone can be synthesized. The pyrrolidine substituent would remain as a pendant group along the polymer chain, imparting specific properties such as solubility or basicity.

A representative synthetic route for polymerization could be:

Reaction TypeCo-monomerResulting Polymer Type
Suzuki PolycondensationAryl-diboronic acidPoly(phenylene) derivative
Stille PolycondensationAryl-distannanePoly(phenylene) derivative
PolycondensationDiaminePoly(imine)

This table illustrates the potential polymerization pathways for this compound.

Building Block for Functional Materials

Beyond polymerization, this compound can serve as a foundational building block for a variety of functional materials. Its derivatives have been synthesized for specific applications, such as in the development of anti-tubulin agents for potential medical use. nih.govresearchgate.net In these syntheses, the aldehyde is typically reduced to a benzyl (B1604629) alcohol and then converted to a benzyl halide, which is subsequently used to alkylate another amine-containing molecule. nih.govresearchgate.net

The synthesis of functional materials often involves a multi-step process where the initial scaffold of this compound is elaborated upon. For instance, the aldehyde can be a starting point for the synthesis of larger, well-defined molecules with potential applications in electronics or sensing. The bromine atom allows for the molecule to be anchored to surfaces or integrated into larger supramolecular assemblies through cross-coupling reactions. The synthesis of related benzaldehyde derivatives has been shown to be a key step in creating polymer-bound linkers for solid-phase organic synthesis. researchgate.net

Future Directions and Emerging Research Avenues for 4 Bromo 2 Pyrrolidin 1 Yl Benzaldehyde

Sustainable Synthesis and Catalytic Applications

The future development of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is intrinsically linked to the principles of green chemistry, focusing on both its efficient, environmentally benign synthesis and its application as a catalyst.

Sustainable Synthesis: Current synthetic routes to aminobenzaldehydes often rely on multi-step processes or harsh reagents. Future research will likely pivot towards more sustainable methods. For instance, a one-step, catalyst-free synthesis for 2-aminobenzaldehyde (B1207257) has been developed using o-nitrotoluene and sodium polysulfide in an alcohol solvent, achieving a high yield of 96.86% and minimizing waste through steam distillation for purification google.com. Adapting such a one-pot reduction-amination strategy for a suitably substituted nitro-precursor could provide a greener path to this compound. Other sustainable approaches could involve the direct oxidation of the corresponding benzyl (B1604629) alcohol using milder oxidizing agents than traditionally employed researchgate.netprepchem.com. The use of water as a reaction solvent, which has been shown to accelerate rates for the synthesis of related heterocyclic compounds, represents another promising avenue for sustainable production rsc.org.

Catalytic Applications: The pyrrolidine (B122466) core is a well-established motif in the field of organocatalysis nih.gov. Pyrrolidine and its derivatives are known to act as efficient catalysts for a variety of organic transformations, often proceeding under mild conditions in environmentally friendly solvents like aqueous ethanol (B145695) researchgate.net. The structure of this compound is primed for exploration in this context. The pyrrolidine nitrogen can engage in enamine or iminium ion formation, while the electronic properties of the aromatic ring, modulated by the bromo and aldehyde groups, could fine-tune its catalytic activity and stereoselectivity. Future research is expected to investigate its efficacy in key organic reactions.

Table 1: Potential Organocatalytic Applications

Reaction Type Proposed Catalytic Role of this compound Potential Advantages
Michael Addition Formation of an enamine with a donor ketone/aldehyde to attack a Michael acceptor. nih.gov High efficiency and enantioselectivity, mild reaction conditions.
Aldol (B89426) Reaction Activation of a ketone/aldehyde donor via enamine catalysis for addition to an acceptor aldehyde. nih.gov Access to chiral β-hydroxy carbonyl compounds, a key structural motif.
Cycloadditions Formation of an iminium ion with α,β-unsaturated aldehydes to lower the LUMO for [3+2] or [4+2] cycloadditions. Construction of complex cyclic and heterocyclic scaffolds with high stereocontrol.

| Friedländer Annulation | Acting as a basic catalyst to promote the condensation of 2-aminoaryl ketones/aldehydes with carbonyl compounds to form quinolines. researchgate.netresearchgate.net | A direct, atom-economical route to important heterocyclic products. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The multifunctionality of this compound provides a rich playground for discovering novel reactivity and synthetic transformations. The interplay between its functional groups can be harnessed to construct complex molecular architectures.

The ortho-aminobenzaldehyde substructure is a classical precursor for the synthesis of nitrogen-containing heterocycles. Future work could expand on the Friedländer annulation to access a diverse library of substituted quinolines under catalyst-free conditions researchgate.net. Beyond this, the compound is an ideal candidate for multicomponent reactions, where the aldehyde, the nucleophilic ring, and the bromine handle can participate in sequential or domino reactions to rapidly build molecular complexity from simple inputs researchgate.net.

Furthermore, the bromine atom serves as a versatile anchor point for transition-metal-catalyzed cross-coupling reactions. This allows for late-stage functionalization, where diverse aryl, alkyl, or heteroatom substituents can be introduced via reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings acs.orgnih.gov. A particularly exciting future direction is the use of the ortho-pyrrolidino group to direct C-H functionalization at other positions on the aromatic ring. It has been shown that transient directing groups, such as anilines reacting with an aldehyde, can enable ruthenium-catalyzed ortho-C(sp²)–H alkylation researchgate.net. Applying this strategy could unlock previously inaccessible substitution patterns, creating novel derivatives for various applications.

Integration with Machine Learning and Artificial Intelligence in Chemical Research

The intersection of synthetic chemistry and artificial intelligence (AI) is poised to revolutionize how molecules are designed, synthesized, and optimized. This compound is an excellent candidate for study and application within this new digital chemistry paradigm.

Synthesis Planning: Retrosynthesis AI tools can analyze the structure of this compound and its derivatives to propose novel, efficient, and sustainable synthetic routes that may not be obvious to a human chemist nih.gov.

Reaction Optimization: Machine learning models, trained on vast datasets of chemical reactions, can predict the optimal conditions (catalyst, solvent, temperature) to maximize the yield and selectivity of reactions involving this molecule, thereby minimizing experimental effort and resource consumption rsc.org.

Property Prediction: AI can predict the physicochemical and biological properties of virtual libraries of compounds derived from the this compound scaffold. This allows for the rapid in silico screening of potential drug candidates or functional materials before committing to their synthesis youtube.com.

Generative Design: By conceptualizing molecules as the output of experimental processes, generative AI models can design entirely new structures based on the this compound framework that are optimized for a specific function, such as binding to a biological target, while simultaneously generating a plausible synthetic recipe youtube.com.

Table 2: AI-Powered Research Strategies

AI Application Objective for this compound Expected Outcome
Retrosynthesis Discover more efficient and greener synthetic pathways to the core molecule. nih.gov Reduced cost, waste, and number of synthetic steps.
Yield Prediction Optimize conditions for derivatization reactions (e.g., cross-couplings, condensations). rsc.org Higher yields, less purification, and faster discovery cycles.
Generative Models Design novel bioactive compounds or organocatalysts based on the scaffold. youtube.com Identification of new lead compounds for drug discovery or more efficient catalysts.

| Automated Synthesis | Integrate predictive models with robotic platforms for on-demand synthesis of derivatives. nih.govyoutube.com | High-throughput synthesis and testing of compound libraries. |

Expansion into New Areas of Synthetic Methodology

The true potential of this compound may lie in its establishment as a versatile chemical building block for constructing diverse and complex molecules. nih.govresearchgate.net Its inherent functionality makes it an ideal starting point for creating libraries of compounds for medicinal chemistry and materials science.

The aldehyde group provides a reactive handle for reductive aminations, Wittig reactions, and condensations, while the bromine atom opens the door to a vast array of cross-coupling chemistries. The pyrrolidine ring itself can influence solubility, pharmacokinetic properties, and conformational rigidity—all critical parameters in drug design. This "modular" nature allows chemists to systematically and independently modify different parts of the molecule to fine-tune its properties.

Future synthetic methodologies will likely focus on leveraging this modularity. For example, developing robust, one-pot procedures that combine a transformation at the aldehyde with a cross-coupling at the bromine would enable the rapid assembly of highly decorated molecular scaffolds. This compound could become a key component in Diversity-Oriented Synthesis (DOS), a strategy aimed at creating structurally diverse and complex small molecules. Furthermore, its use in fragment-based drug discovery is a promising avenue, where it can serve as a three-dimensional scaffold to link different pharmacophoric fragments, streamlining the discovery of novel and potent inhibitors for various biological targets acs.org.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-bromo-2-(pyrrolidin-1-yl)benzaldehyde in laboratory settings?

The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 4-bromo-2-fluorobenzaldehyde and pyrrolidine under basic conditions. A typical protocol involves dissolving 4-bromo-2-fluorobenzaldehyde in DMSO, adding pyrrolidine (1.5 equivalents) and K₂CO₃ (2.5 equivalents), and heating at 100°C under argon for 5 hours. Purification is achieved via flash chromatography (12–15% EtOAc/hexane), yielding ~55% product. Monitoring via TLC or LC-MS ensures reaction completion . Variations using DMF at 150°C for 20 hours (as in related compounds) may increase reaction rates but risk side reactions .

Q. How can researchers optimize purification and characterization of this compound?

Post-synthesis, column chromatography with silica gel and EtOAc/hexane gradients is critical due to the compound’s moderate polarity. Characterization should include:

  • 1H/13C NMR : Key signals include the aldehyde proton (~10.0 ppm) and pyrrolidine protons (δ 1.96–3.30 ppm) .
  • LC-MS : A molecular ion peak at m/z 255 [M+H]+ confirms the product .
  • Melting point : The compound is isolated as a pale orange solid, though exact melting points are not reported in available literature.

Advanced Research Questions

Q. What computational methods are employed to predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations are used to analyze frontier molecular orbitals (FMOs), electrostatic potential surfaces, and nucleophilic/electrophilic sites. For related bromobenzaldehyde derivatives, studies reveal that the bromine atom and aldehyde group significantly influence electron distribution, affecting reactivity in cross-coupling reactions or Schiff base formation . Researchers should use software like Gaussian or ORCA with B3LYP/6-31G* basis sets for such analyses.

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Replacing pyrrolidine with piperidine or morpholine alters steric and electronic profiles, influencing interactions with biological targets. For example, dimethylamino-piperidine analogs show enhanced binding to kinase targets due to improved hydrogen-bonding capacity . Structure-activity relationship (SAR) studies require systematic synthesis of derivatives followed by in vitro assays (e.g., enzyme inhibition) and docking simulations (AutoDock Vina) to map binding modes .

Q. What crystallographic techniques validate the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For a nitro analog (5-nitro-2-(pyrrolidin-1-yl)benzaldehyde), monoclinic crystal systems (space group P21/n) with unit cell parameters (a = 8.17 Å, b = 7.14 Å, c = 18.49 Å) were resolved using Mo Kα radiation. Refinement via SHELX software confirmed bond lengths and angles, highlighting planarity of the benzaldehyde moiety .

Methodological Considerations

Q. How should researchers address contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 55% vs. 93% for analogous reactions) often stem from:

  • Solvent choice : Polar aprotic solvents (DMSO vs. DMF) affect reaction kinetics.
  • Temperature : Prolonged heating (>5 hours) may degrade sensitive intermediates.
  • Workup protocols : Inefficient extraction or drying (Na₂SO₄ vs. MgSO₄) impacts recovery .

Q. What safety precautions are critical during synthesis?

While toxicity data for this specific compound are limited, brominated aldehydes often require:

  • PPE : Gloves, goggles, and fume hoods to avoid skin/eye contact.
  • Waste disposal : Halogenated byproducts should be treated as hazardous waste.
  • First aid : Immediate flushing with water for eye/skin exposure .

Applications in Drug Development

Q. How is this compound utilized as a building block in medicinal chemistry?

The aldehyde group enables condensation with amines to form Schiff bases, which are precursors to bioactive molecules (e.g., antimicrobial agents or kinase inhibitors). For example, reductive amination with tert-butyl pyrrolidin-3-ylcarbamate yields intermediates for protease inhibitors . Its bromine atom facilitates Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups for SAR exploration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.